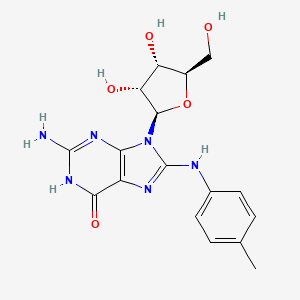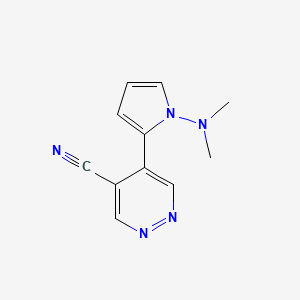
Bis(2-methylfuran-3-yl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylfuran-3-yl)sulfane: is an organic compound belonging to the class of furans It is characterized by the presence of two 2-methylfuran-3-yl groups attached to a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylfuran-3-yl)sulfane typically involves the reaction of 2-methylfuran with sulfur-containing reagents. One common method is the reaction of 2-methylfuran with sulfur dichloride (SCl2) under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-methylfuran-3-yl)sulfane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted furans.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted furans, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Bis(2-methylfuran-3-yl)sulfane is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It is investigated for its ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new drugs.
Industry: In the industrial sector, this compound is used as a flavoring agent in food products. Its unique aroma and low odor threshold make it suitable for enhancing the flavor profile of various food items.
Mécanisme D'action
The mechanism of action of bis(2-methylfuran-3-yl)sulfane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by disrupting their metabolic pathways.
Comparaison Avec Des Composés Similaires
Bis(2-methyl-3-furyl)disulfide: This compound is structurally similar but contains a disulfide bond instead of a sulfane bond. It is also used as a flavoring agent and has antimicrobial properties.
2-Methylfuran: A simpler compound that serves as a precursor in the synthesis of bis(2-methylfuran-3-yl)sulfane. It is used in the production of various chemicals and as a biofuel.
Uniqueness: this compound stands out due to its unique combination of two 2-methylfuran-3-yl groups attached to a sulfur atom. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications.
Propriétés
Numéro CAS |
93240-55-2 |
|---|---|
Formule moléculaire |
C10H10O2S |
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
2-methyl-3-(2-methylfuran-3-yl)sulfanylfuran |
InChI |
InChI=1S/C10H10O2S/c1-7-9(3-5-11-7)13-10-4-6-12-8(10)2/h3-6H,1-2H3 |
Clé InChI |
YYCJJKQREMPVBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CO1)SC2=C(OC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



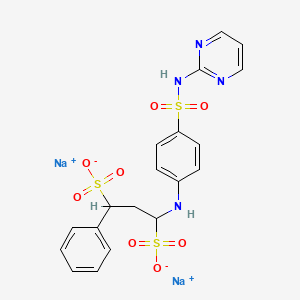

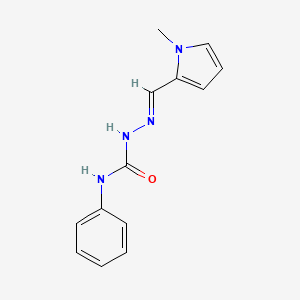
![3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12906353.png)
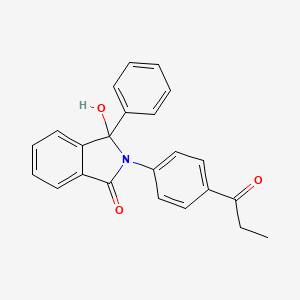

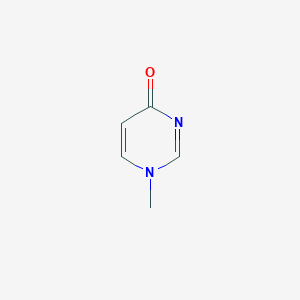
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)
![N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B12906382.png)


